Monoammonium L-glutamate monohydrate Monoammonium L-glutamate monohydrate
Brand Name: Vulcanchem
CAS No.: 139883-82-2
VCID: VC21359562
InChI: InChI=1S/C5H9NO4.H3N.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3;1H2/t3-;;/m0../s1
SMILES: C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O
Molecular Formula: C5H12N2O4· H2O
C5H14N2O5
Molecular Weight: 182.18 g/mol

Monoammonium L-glutamate monohydrate

CAS No.: 139883-82-2

Cat. No.: VC21359562

Molecular Formula: C5H12N2O4· H2O
C5H14N2O5

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Monoammonium L-glutamate monohydrate - 139883-82-2

Specification

CAS No. 139883-82-2
Molecular Formula C5H12N2O4· H2O
C5H14N2O5
Molecular Weight 182.18 g/mol
IUPAC Name azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate
Standard InChI InChI=1S/C5H9NO4.H3N.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3;1H2/t3-;;/m0../s1
Standard InChI Key ZMCBEVWKPOJRPQ-QTNFYWBSSA-N
Isomeric SMILES C(CC(=O)[O-])[C@@H](C(=O)O)N.[NH4+].O
SMILES C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O
Canonical SMILES C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O

Introduction

Chemical Properties and Structure

Monoammonium L-glutamate monohydrate possesses a defined chemical structure characterized by the addition of one water molecule to the ammonium salt of L-glutamic acid. While the anhydrous form has the chemical formula C5H12N2O4 with a molecular weight of 164.16 g/mol, the monohydrate form incorporates one water molecule, resulting in a formula of C5H12N2O4·H2O and an estimated molecular weight of approximately 182.18 g/mol. The chemical structure features the L-enantiomer of glutamic acid, which is the biologically active form found in nature and utilized in metabolic processes.

Table 1: Chemical Properties of Monoammonium L-glutamate monohydrate

PropertyValueReference
Chemical FormulaC5H12N2O4·H2O
Molecular Weight~182.18 g/mol
CAS Number7558-63-6 (anhydrous)
Chemical StructureAmmonium salt of L-glutamic acid with one water molecule

The presence of the ammonium ion (NH4+) distinguishes this compound from other glutamate salts such as monosodium glutamate. The incorporation of a water molecule in the crystal structure influences its stability and physical properties, particularly affecting solubility characteristics and thermal behavior compared to the anhydrous form. This structural arrangement contributes to the compound's functionality as a flavor enhancer and its utility in various applications.

Physical Properties

The physical properties of monoammonium L-glutamate monohydrate are central to its applications in food science and research environments. Based on characterization of similar glutamate compounds, it typically appears as a white crystalline powder with specific solubility characteristics that make it suitable for incorporation into various formulations . The compound demonstrates good water solubility, facilitating its use in aqueous systems common in food processing and laboratory applications.

Table 2: Physical Properties of Monoammonium L-glutamate monohydrate

PropertyValueReference
AppearanceWhite crystalline powderInferred from similar compounds
Solubility in WaterSolubleInferred from similar compounds
pH (1:20 solution)6.0-7.0
Specific Optical Rotation+25.4° to +26.4° (10% w/v in 2N HCl)

The specific optical rotation of the compound typically ranges between +25.4° and +26.4° when measured as a 10% w/v solution in 2N hydrochloric acid, confirming the presence of the L-enantiomer form. This property is important for quality control and identity confirmation. The pH of a 1 in 20 solution typically falls within the range of 6.0 to 7.0, indicating a near-neutral character in aqueous environments. This pH characteristic contributes to its compatibility with various food systems and formulations where pH stability is crucial for product performance and shelf life.

Synthesis and Production Methods

The synthesis of monoammonium L-glutamate monohydrate employs controlled chemical processes designed to yield a high-purity product with consistent properties. The primary production method involves the neutralization of L-glutamic acid with ammonium hydroxide in an aqueous reaction environment. This process requires precise control of reaction parameters to ensure the formation of the desired monohydrate crystal form.

The synthesis typically follows these sequential steps:

  • L-glutamic acid is dissolved in purified water to create an aqueous solution of controlled concentration.

  • Ammonium hydroxide (NH4OH) is added gradually to the solution with continuous stirring.

  • The reaction is carefully monitored and continues until the pH reaches a neutral level, typically between 6.0 and 7.0.

  • The resulting solution undergoes controlled evaporation to concentrate the product.

  • Crystallization conditions are carefully managed to promote the formation of the monohydrate crystal form rather than the anhydrous variant.

  • The crystalline product is isolated through filtration, followed by washing and drying under conditions that maintain the monohydrate structure.

In industrial production settings, this process is scaled up with sophisticated control systems to ensure consistent product quality across production batches. The formation of the monohydrate form specifically requires careful management of temperature, humidity, and drying conditions to ensure the water of crystallization remains incorporated in the final product structure. The purity of starting materials and control of process parameters directly influence the quality and performance characteristics of the final monoammonium L-glutamate monohydrate product.

Applications

Monoammonium L-glutamate monohydrate demonstrates versatility across multiple application areas, with its primary utilization in food enhancement and scientific research contexts. The compound's unique properties make it valuable for specific applications where its characteristics offer advantages over other glutamate salts.

In the food industry, the compound serves primarily as a flavor enhancer due to its ability to intensify the umami taste sensation. Applications include:

  • Processed food formulations seeking umami enhancement

  • Savory products including soups, broths, and seasonings

  • Specialty food products requiring non-sodium glutamate sources

  • Flavor systems designed for controlled release of taste compounds

  • Culinary applications where specific flavor profiles are desired

In scientific research, monoammonium L-glutamate monohydrate finds utility in:

  • Studies investigating taste perception mechanisms and umami receptor interactions

  • Comparative analysis of different glutamate salts and their properties

  • Nutritional research related to amino acid metabolism and biological utilization

  • Investigations into glutamate signaling in neurological systems

The compound's defined chemical composition, reliable physical properties, and established production methods make it valuable for controlled experimental conditions. Its monohydrate form provides specific stability advantages in certain applications where moisture content and crystal structure influence performance characteristics.

Biological Activity and Health Effects

The biological activity of monoammonium L-glutamate monohydrate is primarily associated with its glutamate component, which participates in numerous physiological processes. Glutamate functions as a key excitatory neurotransmitter in the central nervous system, playing crucial roles in synaptic plasticity, learning, and memory formation. The compound's biological significance extends beyond its taste properties to include potential interactions with various physiological systems.

Upon consumption, monoammonium L-glutamate monohydrate dissociates into its component ions: ammonium (NH4+) and glutamate. The glutamate component interacts with specific umami taste receptors (T1R1/T1R3) on the tongue, producing the characteristic umami flavor sensation that enhances the perception of savory foods. Beyond taste perception, the compound's physiological interactions include:

  • Neurotransmission processes, where the glutamate component can participate in excitatory signaling pathways

  • Protein metabolism connections, as glutamate represents an amino acid involved in various metabolic processes

  • Nitrogen cycling through the ammonium component, which enters established metabolic pathways

Comparison with Similar Compounds

Monoammonium L-glutamate monohydrate belongs to a broader family of glutamate salts with various cation components. Comparing its properties with related compounds provides valuable context for understanding its unique characteristics and specific applications where it may offer advantages.

Table 3: Comparison of Monoammonium L-glutamate monohydrate with Related Compounds

CompoundChemical FormulaMolecular Weight (g/mol)Key DifferencesReference
Monoammonium L-glutamate (anhydrous)C5H12N2O4164.16No water molecule
Monosodium L-glutamate monohydrateC5H10NNaO5·H2O187.13Contains Na+ instead of NH4+

The primary distinction between monoammonium L-glutamate monohydrate and monosodium L-glutamate monohydrate lies in the cation component (NH4+ versus Na+) . This fundamental difference influences multiple properties including:

  • Taste profile characteristics - while both provide umami enhancement, subtle differences in taste quality and persistence may exist

  • Solubility behavior in various solvent systems and temperature conditions

  • Thermal stability characteristics, including decomposition temperatures and behavior when heated

  • Hygroscopicity and moisture interaction tendencies under various environmental conditions

  • Biological processing pathways, particularly in relation to the different cation components

The comparison with the anhydrous form of monoammonium L-glutamate highlights the influence of the water molecule on physical properties, particularly crystalline structure, stability, and dissolution characteristics. These comparative differences provide guidance for selecting the most appropriate glutamate salt for specific applications based on required performance characteristics and processing conditions.

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